Dasyscyphin E

Description

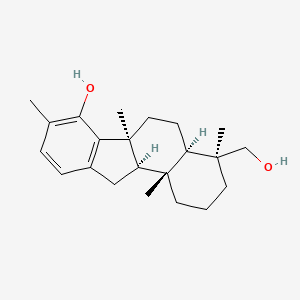

Structure

3D Structure

Propriétés

Formule moléculaire |

C22H32O2 |

|---|---|

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

(4S,4aR,6aS,11aR,11bR)-4-(hydroxymethyl)-4,6a,8,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-7-ol |

InChI |

InChI=1S/C22H32O2/c1-14-6-7-15-12-17-21(3)10-5-9-20(2,13-23)16(21)8-11-22(17,4)18(15)19(14)24/h6-7,16-17,23-24H,5,8-13H2,1-4H3/t16-,17+,20+,21-,22-/m0/s1 |

Clé InChI |

QLLVZMNPEACNBC-HFQQBTNDSA-N |

SMILES isomérique |

CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC[C@]4(C)CO)C)C)C=C1)O |

SMILES canonique |

CC1=C(C2=C(CC3C2(CCC4C3(CCCC4(C)CO)C)C)C=C1)O |

Synonymes |

dasyscyphin E |

Origine du produit |

United States |

Isolation and Dereplication Methodologies for Dasyscyphin E

Strategic Sourcing and Preparation of Dasyscyphin E-Producing Organisms or Materials

This compound is a secondary metabolite produced by specific fungi. The primary documented source is the ascomycete Dasyscyphus niveus. researchgate.netnih.govacs.org Members of the Stictidaceae family of fungi are also known producers of dasyscyphin-type compounds and represent another potential source. mdpi.comrsc.org

The initial step involves the cultivation of the producing fungus. This is typically achieved through fermentation in a liquid or solid-state medium. For Dasyscyphus niveus, fermentation can be carried out in a nutrient-rich medium, such as a malt (B15192052) extract broth, over a period of several weeks to allow for the biosynthesis and accumulation of secondary metabolites, including this compound. proquest.com

Following the fermentation period, the fungal biomass (mycelium) is separated from the liquid culture broth by filtration. Both the mycelium and the broth are typically processed, as the target compound may be present intracellularly or secreted into the medium. The collected mycelium is often dried and ground to a fine powder to increase the surface area for subsequent extraction. researchgate.net

Advanced Extraction Techniques for this compound Enrichment

The goal of the extraction phase is to selectively remove the desired compounds from the prepared fungal material. For tetracyclic terpenoids like this compound, solvent extraction is the most common method. ceon.rsjst.go.jp

The process generally begins with the extraction of the fungal biomass and/or the concentrated culture filtrate with a polar solvent such as methanol (B129727) or ethanol. researchgate.netjst.go.jp This initial extract contains a wide range of metabolites. To enrich the fraction containing this compound, a series of liquid-liquid partitioning steps are employed. For instance, the crude methanol extract can be partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar contaminants. Subsequently, the methanol-rich phase can be further extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane, which will typically contain the target terpenoids. ceon.rsjst.go.jp

Modern extraction techniques could also be applied to improve efficiency, although specific applications to this compound are not widely documented. These methods include:

Ultrasound-Assisted Extraction (UAE): Uses sonic waves to disrupt cell walls and enhance solvent penetration.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and biomass, accelerating the extraction process.

These techniques can potentially reduce extraction time and solvent consumption compared to traditional maceration or Soxhlet extraction.

Chromatographic Separation Methods for this compound Purification

Following extraction and enrichment, the crude extract is a complex mixture that requires chromatographic techniques to isolate the pure compound. nih.govrsc.org This is a critical stage that typically involves multiple steps.

A common primary purification step for compounds like this compound is column chromatography on a solid stationary phase. nih.gov Silica gel is frequently used for the separation of tetracyclic terpenoids. ceon.rsnih.gov The enriched extract is loaded onto the column, and a mobile phase, consisting of a mixture of solvents, is passed through it. A gradient of increasing solvent polarity (e.g., starting with n-hexane and gradually adding ethyl acetate) is used to elute the separated compounds. nih.gov Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing this compound.

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govnih.gov Developing a robust HPLC method is essential for achieving high purity. While a specific validated method for this compound is not publicly detailed, a typical method can be developed based on its chemical properties as a sesquiterpene quinol. nih.govrsc.orgmdpi.com

The development process involves optimizing several parameters:

Column Selection: A reversed-phase C18 column is a common starting point for separating moderately polar compounds like this compound.

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent, typically acetonitrile (B52724) or methanol, is effective. nih.govrsc.org The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution. rsc.org

Detection: A Diode-Array Detector (DAD) or UV detector is used, with the wavelength set to an absorbance maximum for the compound (e.g., 210 nm or other UV maxima specific to its chromophore). nih.govrsc.org

An example of a potential HPLC method is outlined in the table below.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | DAD at 210 nm |

| Injection Volume | 10 µL |

When larger quantities of pure this compound are required, analytical HPLC methods are scaled up to preparative HPLC . ceon.rs This involves using columns with a larger diameter and higher sample loading capacity. The principles of separation remain the same, but flow rates and solvent volumes are increased significantly.

Another powerful, though less common, technique for natural product isolation is High-Speed Counter-Current Chromatography (HSCCC) . bioline.org.br HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, which can sometimes cause irreversible adsorption and degradation of the sample. It is particularly well-suited for purifying polar and moderately polar compounds from complex extracts and has been successfully applied to the isolation of sesquiterpene lactones. bioline.org.br This technique could serve as a valuable alternative or complementary step for the purification of this compound.

Integrated Dereplication Approaches for Rapid Identification of this compound

In natural product discovery, it is common to re-isolate known compounds. To avoid this time-consuming and costly effort, a process known as dereplication is employed at the earliest possible stage. mdpi.comacs.org Dereplication aims to rapidly identify known compounds in a crude or partially purified extract. nih.gov

The most powerful and widely used tool for dereplication is Liquid Chromatography-Mass Spectrometry (LC-MS) , often coupled with a DAD and employing high-resolution mass spectrometry (HRMS). mdpi.comnih.gov An extract is analyzed by LC-HRMS/MS, and the resulting data (retention time, UV spectrum, accurate mass, and MS/MS fragmentation pattern) are compared against a comprehensive database of known natural products. acs.orgnih.gov If a match for this compound is found, the compound is considered "dereplicated," and efforts can be redirected towards novel compounds in the extract.

The foundation of a successful dereplication strategy is the existence of a unique "spectroscopic fingerprint" for each compound in the database. This fingerprint consists of a combination of data from various spectroscopic methods. nih.govnih.gov The definitive structural elucidation of this compound was originally achieved through such methods. researchgate.netacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecular ion, which allows for the determination of the elemental formula. Tandem MS (MS/MS) experiments provide characteristic fragmentation patterns that are highly specific to a molecule's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D-NMR experiments like COSY and HMBC) provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the stereochemistry. researchgate.netnih.gov The combination of MS and NMR data provides unambiguous identification. nih.govfrontiersin.org

The synthesis of this compound has also been reported, and the spectroscopic data of the synthetic compound must match that of the natural product to confirm the structure, further solidifying the spectroscopic fingerprint. researchgate.netresearchgate.net

Table 2: Key Spectroscopic Data Used for the Identification of this compound

| Analysis Type | Information Provided | Relevance to Identification |

|---|---|---|

| HRMS | Elemental Formula (e.g., C₂₂H₂₈O₄) | Confirms molecular weight and atomic composition. |

| MS/MS | Fragmentation Pattern | Provides a structural fingerprint based on how the molecule breaks apart. |

| ¹H NMR | Proton environment, coupling constants | Defines the number and type of hydrogen atoms and their neighboring atoms. |

| ¹³C NMR | Carbon skeleton | Defines the number and type of carbon atoms in the molecule. |

| 2D NMR (COSY, HMBC) | Atom connectivity | Establishes the complete bonding framework of the molecule. |

| X-ray Crystallography | 3D molecular structure | Provides definitive proof of structure and absolute stereochemistry (if suitable crystals are obtained). researchgate.net |

Mass Spectrometry-Based Dereplication Workflows for this compound Discovery

Mass spectrometry (MS) is a cornerstone of modern natural product dereplication due to its high sensitivity, speed, and the detailed structural information it can provide from complex mixtures. mdpi.comrfi.ac.uk For a compound like this compound, which originates from the ascomycete Dasyscyphus niveus, the dereplication workflow would be integrated into the broader metabolite profiling of the fungal extract. csic.esnih.govresearchgate.net

The initial step in a typical workflow involves the preparation of a crude extract from the fungal culture. Fungi possess a vast and diverse biosynthetic potential for producing secondary metabolites, including polyketides, non-ribosomal peptides, and terpenoids like the dasyscyphins. nih.gov The chemical diversity of these metabolites necessitates careful selection of extraction methods to ensure a representative profile of the compounds present. frontiersin.org

Chromatographic Separation and High-Resolution Mass Spectrometry (HRMS)

Once an extract is obtained, it is subjected to analysis by hyphenated techniques, most commonly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer. nih.govfrontiersin.org UHPLC provides rapid and efficient separation of the components within the complex fungal extract. nih.gov As the separated compounds elute from the chromatography column, they are ionized and their accurate mass-to-charge ratio (m/z) is measured by the mass spectrometer.

High-resolution mass spectrometry is crucial as it provides the elemental composition of the detected ions. nih.govfrontiersin.org This information is the first filter in the dereplication process. The accurate mass of a detected compound in the extract would be searched against comprehensive natural product databases, such as AntiBase, which is particularly suited for fungal metabolites. nih.gov If the mass corresponds to a known compound, it is tentatively identified.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To increase the confidence of the identification, tandem mass spectrometry (MS/MS) is employed. nih.govfrontiersin.org In this technique, the ion of interest (the precursor ion) is selected and fragmented within the mass spectrometer, generating a series of product ions. This fragmentation pattern is a structural fingerprint of the molecule.

For the dereplication of this compound, the MS/MS spectrum of a candidate peak in the fungal extract would be compared with the MS/MS spectrum of an authentic standard of this compound if available, or with spectra from a curated in-house or public database. nih.gov The presence of characteristic fragment ions provides a higher degree of confidence in the identification. For fungal metabolites, acquiring high-quality spectral data using distinct collision energies is often beneficial, as only a few diagnostic fragment ions distributed across the mass range can be sufficient for identification. nih.gov

A generalized workflow for the mass spectrometry-based dereplication of fungal metabolites, which would be applicable to the discovery of this compound, is presented in the table below.

| Step | Description | Key Technologies | Outcome |

| 1. Sample Preparation | Extraction of secondary metabolites from the fungal culture (Dasyscyphus niveus). | Solvent Extraction | Crude extract containing a mixture of metabolites. |

| 2. Chromatographic Separation | Separation of the components of the crude extract. | UHPLC | Time-resolved separation of individual compounds. |

| 3. Initial Detection and Mass Measurement | Ionization of eluted compounds and measurement of their accurate mass-to-charge ratio. | ESI-HRMS | A list of accurate masses for all detected compounds. |

| 4. Database Searching | Comparison of the measured accurate masses against natural product databases. | AntiBase, SciFinder, etc. | Tentative identification of known compounds, flagging of potentially novel compounds. |

| 5. MS/MS Fragmentation | Generation of fragmentation spectra for compounds of interest. | Tandem MS (e.g., Q-TOF, Orbitrap) | Structural fingerprint (MS/MS spectrum) for each targeted compound. |

| 6. Spectral Matching and Confirmation | Comparison of experimental MS/MS spectra with database entries or reference standards. | Spectral Libraries (e.g., GNPS) | Confirmed identification of known compounds, including isomers, and prioritization of novel compounds for isolation. |

This systematic approach ensures that research efforts are directed towards the isolation and full structure elucidation of new chemical entities like this compound, while efficiently identifying and bypassing the re-isolation of already characterized molecules. nih.gov The structural elucidation of a novel compound would then proceed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and further mass spectrometric analysis. longdom.orgscribd.com

Biosynthetic Pathways of Dasyscyphin E

Elucidation of Proposed Biosynthetic Precursors and Intermediates to Dasyscyphin E

The biosynthesis of this compound is hypothesized to originate from two distinct metabolic routes: the terpenoid pathway and the polyketide pathway. As a merosesquiterpene, its carbon skeleton is derived from a combination of a C15 sesquiterpene unit and a C7 polyketide-derived aromatic moiety.

The sesquiterpene component is believed to arise from the mevalonate (B85504) (MVA) pathway, a fundamental route for the synthesis of isoprenoid precursors. This pathway commences with the condensation of three molecules of acetyl-CoA to ultimately form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The sequential condensation of these five-carbon units leads to the formation of geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15), the universal precursor for all sesquiterpenoids. FPP is the proposed primary precursor for the complex polycyclic core of this compound.

Concurrently, the aromatic portion of this compound is likely assembled via the polyketide pathway. This pathway utilizes a starter unit, typically acetyl-CoA or malonyl-CoA, and extends it through successive decarboxylative condensations with malonyl-CoA extender units. For this compound, a proposed tetraketide intermediate is thought to be synthesized by a polyketide synthase (PKS). This linear polyketide would then undergo intramolecular cyclization and subsequent aromatization to form the substituted phenolic ring system characteristic of this class of compounds.

The convergence of these two pathways likely involves the enzymatic joining of the farnesyl-derived sesquiterpene and the polyketide-derived aromatic ring, followed by a series of oxidative and rearrangement reactions to yield the final tetracyclic structure of this compound.

| Proposed Precursor/Intermediate | Biosynthetic Pathway | Description |

| Acetyl-CoA | Mevalonate & Polyketide | A fundamental two-carbon building block for both the terpenoid and polyketide pathways. |

| Isopentenyl Pyrophosphate (IPP) | Mevalonate | A five-carbon isoprenoid unit, the basic building block of terpenes. |

| Dimethylallyl Pyrophosphate (DMAPP) | Mevalonate | An isomer of IPP, it serves as the initial electrophile in prenyl chain elongation. |

| Farnesyl Pyrophosphate (FPP) | Mevalonate | The C15 precursor to all sesquiterpenoids, formed by the condensation of two molecules of IPP with one molecule of DMAPP. |

| Tetraketide Intermediate | Polyketide | A linear C8 chain assembled from four acetate (B1210297) units, which cyclizes to form the aromatic portion of the molecule. |

Enzymology of this compound Biosynthesis

The intricate series of reactions transforming simple precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. While the specific enzymes have yet to be isolated and characterized, their functional roles can be inferred based on the predicted biosynthetic pathway.

The biosynthesis of this compound is anticipated to involve several key classes of enzymes. A terpene cyclase is predicted to catalyze the initial and most complex step of the sesquiterpenoid pathway: the cyclization of the linear FPP precursor into a polycyclic hydrocarbon intermediate. This transformation establishes the foundational stereochemistry of the molecule.

A Type I Polyketide Synthase (PKS) is proposed for the assembly of the aromatic moiety. These large, multifunctional enzymes contain distinct domains for substrate selection, chain elongation, and cyclization, guiding the formation of the specific polyketide-derived aromatic ring.

Following the initial construction of the two main fragments, a series of tailoring enzymes are expected to modify the intermediates. These likely include:

Cytochrome P450 monooxygenases (P450s): Responsible for introducing hydroxyl groups and other oxidative modifications to the terpene and polyketide intermediates.

Methyltransferases: These enzymes would catalyze the addition of methyl groups, a common feature in natural product biosynthesis.

Prenyltransferases: An enzyme of this class could potentially catalyze the crucial C-C bond formation between the sesquiterpene and the aromatic moieties.

The proposed enzymatic transformations in this compound biosynthesis involve a series of mechanistically complex reactions. The terpene cyclase is thought to initiate catalysis by abstracting the pyrophosphate group from FPP, generating a farnesyl cation. This highly reactive intermediate is then guided through a cascade of intramolecular additions and rearrangements within the enzyme's active site to form the specific carbocyclic skeleton.

The PKS enzyme functions as an assembly line. The acetyl-CoA starter unit and malonyl-CoA extender units are loaded onto the acyl carrier protein (ACP) domain. A series of condensation, ketoreduction, and dehydration reactions, catalyzed by specific domains within the PKS, elongate the polyketide chain. The final chain is then released and cyclized, often through an aldol-type condensation, to form the aromatic ring.

The subsequent tailoring reactions, particularly those catalyzed by P450s, proceed via an oxygen-rebound mechanism, where a highly reactive iron-oxo species abstracts a hydrogen atom from the substrate, followed by the transfer of a hydroxyl group.

Genetic Architecture of this compound Biosynthesis

The genes encoding the enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into a contiguous region of the fungal chromosome known as a Biosynthetic Gene Cluster (BGC).

While the specific BGC for this compound has not yet been experimentally identified and characterized, bioinformatic analysis of the genome of the producing organism, Dasyscyphus niveus, would be the primary method for its discovery. A putative this compound BGC is expected to contain the genes for the key enzymes predicted to be involved in its biosynthesis.

A typical meroterpenoid BGC would include:

A gene encoding a terpene cyclase .

A gene encoding a polyketide synthase .

Genes for several cytochrome P450 monooxygenases .

Genes for one or more methyltransferases .

A gene for a prenyltransferase .

Genes encoding transporter proteins for the export of the final product.

A gene for a pathway-specific transcription factor .

The identification of such a cluster in Dasyscyphus niveus would provide the genetic blueprint for this compound biosynthesis and pave the way for the functional characterization of the involved enzymes.

| Predicted Gene in BGC | Encoded Enzyme/Protein | Proposed Function in this compound Biosynthesis |

| dasA (hypothetical) | Terpene Cyclase | Cyclization of farnesyl pyrophosphate (FPP). |

| dasB (hypothetical) | Polyketide Synthase (PKS) | Synthesis of the tetraketide aromatic precursor. |

| dasC1, C2... (hypothetical) | Cytochrome P450s | Oxidative modifications of intermediates. |

| dasD (hypothetical) | Methyltransferase | Addition of methyl groups. |

| dasE (hypothetical) | Prenyltransferase | Coupling of the sesquiterpene and aromatic moieties. |

| dasF (hypothetical) | Transcription Factor | Regulation of gene expression within the cluster. |

| dasG (hypothetical) | Transporter | Export of this compound from the cell. |

The expression of the genes within the this compound BGC is likely to be tightly regulated to ensure its production occurs at the appropriate time and in response to specific environmental or developmental cues. This regulation is expected to occur at multiple levels.

A common mode of regulation for BGCs in fungi is the presence of a pathway-specific transcription factor encoded within the cluster. This regulator often contains a DNA-binding domain (e.g., a zinc finger motif) and responds to specific metabolic signals, directly activating the transcription of the other genes in the BGC.

In addition to pathway-specific regulation, global regulatory networks that control broader aspects of fungal metabolism and development are also likely to influence the production of this compound. These can include transcription factors that respond to nutrient availability (carbon and nitrogen), pH, and oxidative stress. Chromatin remodeling, through histone modifications, can also play a crucial role in activating or silencing the expression of the entire BGC.

Chemoenzymatic and Synthetic Biology Strategies for this compound Pathway Elucidation

The elucidation and manipulation of the biosynthetic pathway for complex natural products like this compound are increasingly reliant on a combination of chemoenzymatic synthesis and synthetic biology. rsc.org Chemoenzymatic approaches merge the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions, offering novel routes to natural products and their analogs. mdpi.com This strategy is particularly valuable for synthesizing challenging chemical scaffolds, such as the merosesquiterpenoid core of this compound. researchgate.net For instance, terpene cyclases, a class of enzymes responsible for constructing the carbon skeletons of terpenes, are promising tools for the chemoenzymatic preparation of intricate molecular architectures. researchgate.net

Synthetic biology provides a complementary set of tools for engineering biological systems to produce desired molecules. rsc.org By assembling biosynthetic pathways in tractable microbial hosts, synthetic biology offers a sustainable and scalable alternative to chemical synthesis or extraction from natural sources. mdpi.com These strategies involve the identification of the biosynthetic gene cluster (BGC), followed by pathway reconstruction and expression in an engineered host, and finally, detection and optimization of product formation. nih.gov For compounds like this compound, whose biosynthesis is encoded within large gene assemblages, such approaches are essential for both understanding and production. researchgate.net The application of synthetic biology can also involve dynamic regulation of metabolic pathways using feedback loops and biosensors to prevent the buildup of toxic intermediates and enhance final product yield. mit.edu

In Vitro Reconstitution of Enzymatic Steps in this compound Biosynthesis

In vitro reconstitution is a powerful bottom-up approach used to definitively characterize the function of individual enzymes within a biosynthetic pathway. nih.gov This technique involves expressing and purifying specific enzymes and then combining them in a controlled, cell-free environment with putative substrates to observe the resulting chemical transformations. nih.govchemrxiv.org The process allows researchers to dissect complex pathways step-by-step, assign specific functions to uncharacterized proteins, and identify reaction intermediates that may be transient in vivo. nih.gov

For this compound, a merosesquiterpene quinol, this process would target key enzymatic steps hypothesized from its structure:

Sesquiterpene Cyclase Activity: The formation of the 15-carbon terpene core would be investigated by purifying the candidate terpene cyclase from the BGC and incubating it with the universal precursor, farnesyl pyrophosphate (FPP).

Aromatic Moiety Formation: The biosynthesis of the quinol portion, likely derived from a polyketide or shikimate pathway, would be reconstituted by combining the relevant synthases, tailoring enzymes (e.g., oxidases, reductases), and necessary precursors like acetyl-CoA and malonyl-CoA.

Coupling and Tailoring Steps: The enzymes responsible for joining the terpenoid and aromatic moieties and subsequent oxidative modifications would be identified and characterized.

A significant challenge in in vitro reconstitution is the production of active, soluble enzymes, particularly membrane-associated proteins like cytochrome P450 monooxygenases, which are often involved in the later, oxidative stages of natural product biosynthesis. nih.gov Successful reconstitution, as demonstrated in the biosynthesis of other complex natural products, confirms the necessity and sufficiency of the assembled enzymes for a specific transformation and provides deep insight into the chemical logic of the pathway. nih.govchemrxiv.org

Heterologous Expression and Pathway Engineering for this compound Production

Heterologous expression, the transfer of a BGC from its native producer into a more genetically tractable host, is a cornerstone of modern natural product research and production. nih.govmdpi.com This strategy is essential for studying pathways from organisms that are difficult to cultivate, like many fungi, and for developing sustainable production platforms. mdpi.com The process typically involves cloning the entire this compound gene cluster into an expression vector and introducing it into a well-characterized host organism. rsc.org

Commonly used hosts for expressing fungal biosynthetic pathways include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae, as well as other filamentous fungi like Aspergillus oryzae. mdpi.comnexusacademicpublishers.com Each host presents distinct advantages and disadvantages. E. coli offers rapid growth and ease of genetic manipulation but may struggle with expressing large eukaryotic proteins or performing necessary post-translational modifications. nih.govnexusacademicpublishers.com Yeasts, being eukaryotes, are often more compatible with fungal enzymes. mdpi.com Filamentous fungal hosts can provide an even more suitable environment for protein folding and pathway function, though they can be more complex to engineer. mdpi.com

Pathway engineering efforts focus on optimizing the heterologous host to maximize the production of this compound. Key strategies include:

Increasing Precursor Supply: Engineering the host's central metabolism to channel more carbon toward key precursors like FPP and malonyl-CoA. nih.gov

Enzyme Optimization: Using protein engineering to improve the catalytic activity or stability of rate-limiting enzymes in the pathway. mdpi.com

Codon Optimization and Promoter Engineering: Modifying the genetic sequences of the biosynthetic genes to match the codon usage of the host and using strong promoters to drive high levels of gene expression.

Genomic Minimization: Using host strains in which competing native BGCs have been deleted to reduce metabolic burden and prevent the formation of undesired byproducts. nih.gov

| Host Organism | Primary Advantages | Primary Disadvantages | Relevance for this compound |

|---|---|---|---|

| Escherichia coli | Rapid growth; well-established genetic tools; low-cost cultivation. nexusacademicpublishers.com | Lack of post-translational modifications; difficulty expressing large eukaryotic genes; potential for protein misfolding into inclusion bodies. chemrxiv.orgnexusacademicpublishers.com | Useful for expressing and characterizing individual enzymes (e.g., terpene cyclases) but may be challenging for the entire pathway. nih.gov |

| Saccharomyces cerevisiae | Eukaryotic system; capable of post-translational modifications; GRAS (Generally Regarded As Safe) status. mdpi.comnexusacademicpublishers.com | May require significant engineering to boost precursor supply; introns in fungal genes must be removed. mdpi.com | A strong candidate host due to its compatibility with fungal enzymes (P450s, PKSs) and advanced genetic engineering tools. mdpi.com |

| Aspergillus sp. | Filamentous fungi; excellent protein secretors; native environment is similar to the original producer. mdpi.comnexusacademicpublishers.com | More complex genetics and slower growth compared to E. coli or yeast; potential for silent or low-level expression. mdpi.com | Ideal for expressing the complete, multi-gene pathway, as it often supports correct protein folding and function of complex fungal enzymes. rsc.org |

Evolutionary Aspects of this compound Biosynthetic Machinery

The biosynthetic machinery for meroterpenoids like this compound is believed to have evolved through the assembly of distinct genetic modules. The gene cluster likely represents a fusion of pathways, one governing the synthesis of the sesquiterpenoid skeleton and another responsible for the aromatic quinol core. researchgate.net The evolution of such pathways is often driven by events like gene duplication, neofunctionalization, and horizontal gene transfer, which can lead to vast chemical diversity from a common set of ancestral genes. elifesciences.orgnih.gov

Phylogenomic analysis of the this compound biosynthetic gene cluster, compared with BGCs for other fungal meroterpenoids, can reveal its evolutionary history. nih.gov For example, the terpene cyclase gene within the cluster can be compared to other known cyclases to build a phylogenetic tree, showing its relationship to enzymes that produce other terpenoid scaffolds. Similarly, the genes responsible for the quinol core can be traced to ancestral polyketide synthase (PKS) or other aromatic-producing pathways. nih.gov

The arrangement and sequence of genes within the cluster provide clues about its evolutionary trajectory. Studies on other fungal BGCs have shown that gene order can be a signature of evolutionary events. nih.gov For example, the acquisition of a new tailoring enzyme (e.g., an oxidase or methyltransferase) can lead to a novel chemical scaffold, driving the diversification of natural products within a fungal genus. The study of the this compound BGC and its homologs in related species can illuminate how fungi create new chemical entities by mixing and matching biosynthetic genes over evolutionary time.

Advanced Structural Elucidation of Dasyscyphin E and Its Congeners

Chiroptical Methods for Stereochemical Assignment of Dasyscyphin E (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

With the relative stereochemistry established by NMR and X-ray data, the final challenge is the assignment of the absolute configuration. Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are perfectly suited for this task.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. oregonstate.edu The resulting ECD spectrum is a unique fingerprint for a specific enantiomer.

Optical Rotatory Dispersion (ORD) measures the wavelength-dependent rotation of plane-polarized light. acs.org

While the absolute configuration of Dasyscyphin D was determined using the Mosher method, an NMR-based technique, ECD spectroscopy has become the standard for its congeners. ugr.esresearchgate.net For compounds like Dasyscyphin F and G, the absolute configuration was definitively established by comparing their experimental ECD spectra with spectra predicted by computational methods. researchgate.netoregonstate.edu This powerful combination allows for the unambiguous assignment of the true 3D structure of the molecule in solution.

Computational Approaches in this compound Structural Elucidation

Computational chemistry has become an indispensable tool in modern natural product structure elucidation, particularly for resolving complex stereochemical questions. acs.orgnaturalproducts.net In the case of the dasyscyphins, computational methods are primarily used in conjunction with chiroptical spectroscopy.

The standard procedure involves generating all possible stereoisomers of the proposed structure in silico. For each isomer, the ECD spectrum is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.netoregonstate.edu These theoretical spectra are then compared to the experimentally measured ECD spectrum. The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data. This approach was successfully used to revise the structure of Dasyscyphin C and assign the absolute configurations of Dasyscyphin F and G. researchgate.net Furthermore, computational methods like DP4+ analysis, which compare experimental and calculated NMR chemical shifts, can be used to add another layer of confidence to structural and stereochemical assignments. researchgate.net

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction of this compound

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org In the context of natural product chemistry, DFT has become a crucial tool for the structural elucidation of complex molecules by predicting their spectroscopic properties with a high degree of accuracy. rsc.org The theory allows for the calculation of thermodynamic, kinetic, and spectroscopic properties from the fundamental electronic and molecular structures. mdpi.com

The process involves creating a theoretical model of a proposed molecular structure and then using DFT calculations to predict its spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, or electronic circular dichroism (ECD) spectra. mdpi.comnih.gov These predicted spectra are then compared against the experimental data obtained for the natural compound. A strong correlation between the calculated and experimental data provides powerful evidence for the correctness of the proposed structure, including its relative and absolute configuration. While the literature on the initial isolation of this compound primarily details its structural elucidation through NMR spectroscopy and X-ray crystallography, the use of DFT calculations is a standard and confirmatory step in modern structural analysis, particularly for its congeners like Dasyscyphin C. researchgate.netresearchgate.net

For a molecule like this compound, DFT calculations can be applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, which is the foundation for all subsequent spectroscopic predictions.

Predict NMR Spectra: Calculate the theoretical ¹H and ¹³C NMR chemical shifts for the proposed structure. Comparing these values with the experimental shifts is a key validation step.

Simulate ECD Spectra: For chiral molecules like this compound, predicting the ECD spectrum is critical for determining the absolute configuration. The calculated spectrum of a specific enantiomer is compared with the experimental spectrum to confirm the stereochemistry.

The accuracy of DFT predictions continues to improve with advancements in computational power and the refinement of functionals and basis sets used in the calculations. rsc.org

Table 1: Application of DFT in the Spectroscopic Analysis of this compound

| Spectroscopic Parameter | DFT Prediction Method | Purpose in Structural Elucidation |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | To compute theoretical chemical shifts for each atom in the proposed structure for direct comparison with experimental NMR data. |

| Scalar Coupling Constants (J-values) | DFT-based calculations | To predict the through-bond coupling between nuclei, helping to confirm connectivity and stereochemical relationships (e.g., dihedral angles via the Karplus equation). |

| Electronic Circular Dichroism (ECD) | Time-Dependent DFT (TD-DFT) | To simulate the ECD spectrum from the optimized 3D structure, which is crucial for assigning the absolute configuration of the chiral centers. nih.gov |

| Vibrational Frequencies (IR) | DFT calculations | To predict the infrared absorption frequencies corresponding to the vibrational modes of the molecule, for comparison with experimental IR spectra. |

Cheminformatics Tools for Structural Validation and Database Cross-Referencing of this compound

Cheminformatics applies computational tools to analyze chemical information, playing a vital role in the validation and dissemination of structural data. taylorandfrancis.comdesertsci.com Once a structure like this compound is proposed, cheminformatics tools and databases are used to validate its novelty, check for consistency, and cross-reference its properties with known compounds. nih.govresearchgate.net

Structural validation involves using a compound's fundamental properties, such as its molecular formula and mass, as a query against comprehensive chemical databases. This process helps to ensure that the elucidated structure is unique and has not been previously reported with different properties. Publicly accessible databases are critical resources for this cross-referencing.

Key databases and their role in the validation of this compound include:

ChemSpider: An extensive chemical database provided by the Royal Society of Chemistry, which aggregates information from hundreds of data sources. An entry for this compound provides its molecular formula, mass, structural identifiers (like IUPAC names and InChI keys), and links to other resources. chemspider.com

COCONUT (COlleCtion of Open Natural ProdUcTs): A comprehensive, open-access database of microbial natural products. naturalproducts.net It includes information on this compound's structure, chemical classification, and references to the primary literature where its isolation was reported. naturalproducts.net

PubChem: A public repository of chemical substance and compound information, which also contains an entry for this compound, providing aggregated data on its structure, properties, and biological activities.

Cross-referencing through these platforms is essential for verifying the identity of a compound and accessing a consolidated view of all available knowledge. It allows researchers to compare spectroscopic data and confirm that a newly isolated compound is indeed this compound and not a known isomer or related congener.

Table 2: Database Information for this compound

| Identifier | Database | Value | Reference |

|---|---|---|---|

| Molecular Formula | COCONUT, ChemSpider | C₂₂H₃₂O₂ | chemspider.comnaturalproducts.net |

| Monoisotopic Mass | ChemSpider | 328.240230 Da | chemspider.com |

| IUPAC Name | ChemSpider | (4S,4aR,6aS,11aR,11bR)-4-(Hydroxymethyl)-4,6a,8,11b-tetramethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-7-ol | chemspider.com |

| ChemSpider ID | ChemSpider | 29304992 | chemspider.com |

| Chemical Classification | COCONUT | Super class: Benzenoids; Class: Fluorenes | naturalproducts.net |

| Natural Product Pathway | COCONUT | Polyketides | naturalproducts.net |

Chemical Synthesis and Semisynthesis of Dasyscyphin E and Analogues

Retrosynthetic Analysis of the Dasyscyphin E Molecular Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. citycollegekolkata.orgslideshare.net This approach is fundamental to designing a viable synthetic route. citycollegekolkata.org For the complex [6-5-6-6] fused tetracyclic skeleton of this compound, retrosynthetic analysis reveals several key bond disconnections and strategic transformations. cas.cn

A primary disconnection strategy focuses on the formation of the central cyclopentane (B165970) C-ring. rsc.org This often involves envisioning an intramolecular aldol (B89426) condensation of a suitable ketoaldehyde precursor. rsc.orgresearchgate.netresearchgate.net This precursor, in turn, can be derived from a simpler bicyclic or tricyclic intermediate. Another critical retrosynthetic step involves the formation of the bond connecting the terpenoid and quinol moieties. This can be conceptualized through a disconnection that leads to a drimane-type fragment and an aromatic component, which can be coupled using various modern cross-coupling reactions. researchgate.net

Key retrosynthetic disconnections for the this compound scaffold are summarized below:

Intramolecular Heck Reaction: Disconnecting the C-C bond formed during the final cyclization to generate the tetracyclic system points towards an intramolecular Heck reaction of an aryl bromo-sesquiterpene as a plausible forward reaction. researchgate.netacs.org

Intramolecular Aldol Condensation: A disconnection of the C-C bond within the cyclopentane ring suggests an intramolecular aldol condensation of a ketoaldehyde as a key ring-forming step. rsc.orgresearchgate.netresearchgate.net

Diels-Alder Cycloaddition: The hydroquinone (B1673460) ring can be retrosynthetically disconnected via a Diels-Alder reaction, suggesting a dienol ester and a suitable dienophile as precursors. researchgate.netresearchgate.net

Friedel-Crafts Alkylation: An alternative C-ring forming strategy involves disconnecting a C-C bond on the aromatic ring, pointing to an intramolecular Friedel-Crafts alkylation. rsc.org

These retrosynthetic pathways guide the design of both linear and convergent synthetic strategies, allowing chemists to select the most efficient and stereoselective routes to this compound and its analogues. libretexts.org

Total Synthesis Strategies for this compound

The total synthesis of this compound has been accomplished through various innovative strategies, showcasing the versatility of modern synthetic organic chemistry. These approaches can be broadly categorized into convergent and linear pathways, each with distinct advantages.

In the context of this compound, a convergent strategy typically involves the separate synthesis of a drimane-like terpenoid portion and a functionalized aromatic ring. These two fragments are then joined, often via a cross-coupling reaction, before the final cyclization to form the tetracyclic core. researchgate.net For instance, a drimanyl boronic acid derivative can be coupled with a bromo-hydroquinone derivative using a Suzuki coupling reaction. acs.org This convergent approach facilitates the modular synthesis of analogues, as different terpenoid or aromatic fragments can be readily substituted. researchgate.netnih.gov

The first total synthesis of this compound was achieved via a linear sequence starting from naturally occurring diterpenoids like trans-communic acid or cupressic acid. researchgate.netresearchgate.netresearchgate.netacs.org A key feature of these syntheses is the transformation of the starting material into a suitable bromoaryl sesquiterpene intermediate. researchgate.netacs.org The crucial tetracyclic skeleton is then constructed through a diastereoselective intramolecular Heck reaction, which forms the cyclopentane C-ring with high stereocontrol. researchgate.netacs.orguni-koeln.de

Another linear approach starts from commercial abietic acid, highlighting the use of readily available natural products as chiral pool starting materials. rsc.org Key transformations in this route include a diastereoselective α-methylation of a ketoaldehyde, an intramolecular aldol condensation to form the C-ring, and a subsequent Diels-Alder cycloaddition. rsc.orgresearchgate.netresearchgate.net

The synthesis of this compound has served as a platform for the development and application of novel synthetic methodologies for crucial C-C bond formations. mdpi.comnih.gov

One of the most significant innovations is the use of a diastereoselective intramolecular Heck reaction. researchgate.netacs.org This palladium-catalyzed cyclization of a bromoaryl sesquiterpene proved highly effective in constructing the tetracyclic core of this compound with complete diastereoselectivity. researchgate.netacs.org The success of this reaction is attributed to the assisting effect of a remote acetate (B1210297) group. uni-koeln.de

Another key bond formation strategy is the intramolecular aldol condensation, which has been employed to form the cyclopentane C-ring. rsc.orgresearchgate.netresearchgate.net This reaction is often preceded by a diastereoselective α-methylation of a ketoaldehyde, which sets a critical stereocenter. rsc.orgresearchgate.netresearchgate.net

The Diels-Alder cycloaddition has also been utilized to construct the aromatic portion of the molecule. researchgate.netresearchgate.net In these routes, a dienol ester undergoes cycloaddition with a dienophile, followed by aromatization to yield the hydroquinone ring.

The table below summarizes some of the key reactions and starting materials used in the synthesis of this compound and related compounds.

| Key Reaction | Starting Material | Target Compound | Reference |

| Intramolecular Heck Reaction | trans-Communic acid | This compound | researchgate.netacs.org |

| Intramolecular Aldol Condensation / Diels-Alder Cycloaddition | Cupressic acid | This compound | researchgate.netresearchgate.net |

| Intramolecular Aldol Condensation / Diels-Alder Cycloaddition | Abietic acid | Dasyscyphin B | rsc.org |

| PtCl2-catalyzed Pentannulation / Robinson Annulation | Not specified | (±)-Dasyscyphin D | cas.cn |

Semisynthetic Modification of Natural this compound

Semisynthesis, which involves the chemical modification of a naturally occurring compound, offers a powerful approach to generate analogues that may possess improved biological activities or provide insights into structure-activity relationships (SAR). researchgate.net

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, such as a natural product, in the final steps of a synthetic sequence. wikipedia.org This strategy is highly desirable as it allows for the rapid diversification of a core scaffold, providing access to a library of analogues for biological screening. wikipedia.org

While specific examples of LSF applied directly to the this compound molecule are not extensively reported in the reviewed literature, the synthetic strategies developed for its total synthesis provide a blueprint for such modifications. For example, the convergent synthesis approach allows for the introduction of diverse functionalities by using modified terpenoid or aromatic building blocks. researchgate.net Furthermore, the established reactivity of the hydroquinone ring opens avenues for late-stage modifications such as oxidation, alkylation, or acylation to explore the impact of these changes on biological activity. The synthesis of related natural products like aureol (B1238271) and pelorol (B1251787) from sclareolide (B1681565) demonstrates how different aromatic components can be introduced, hinting at the potential for LSF-type strategies. acs.org

Chemoenzymatic Transformations of this compound

The integration of enzymatic transformations into the synthesis of complex natural products, known as chemoenzymatic synthesis, offers a powerful strategy to achieve high selectivity and efficiency under mild reaction conditions. nih.gov While the total synthesis of this compound has been accomplished through purely chemical methods, the exploration of chemoenzymatic approaches, particularly those involving terpene cyclases, presents a promising avenue for future synthetic endeavors. researchgate.netbeilstein-journals.org

Terpene cyclases are enzymes that catalyze some of the most complex reactions in biology, converting linear polyprenyl diphosphates into the diverse and often complex hydrocarbon skeletons of terpenoids. nih.govrsc.org These enzymes function by stabilizing highly reactive carbocation intermediates within a template-like active site, guiding the intricate cyclization and rearrangement cascades to form specific stereochemical outcomes. nih.gov Functional characterization of terpene cyclases, such as MstE, has shown their capability to generate fused ring systems similar to the Dasyscyphin core from open-chain precursors, highlighting their potential as biocatalysts for preparing synthetically challenging chemical scaffolds.

Although a dedicated chemoenzymatic synthesis of this compound has not been reported, the known biosynthetic pathways of related meroterpenoids suggest the feasibility of such an approach. A hypothetical chemoenzymatic route could involve a terpene cyclase to construct the core decalin ring system from a farnesyl diphosphate (B83284) derivative. This would be followed by chemical steps to introduce the aromatic quinol moiety and perform the final ring closure. Such a strategy could offer advantages in establishing the key stereocenters of the decalin core in a single, highly controlled enzymatic step.

Preparation of Structurally Diversified this compound Analogues and Chemical Probes

The synthesis of analogues of a natural product is crucial for understanding its structure-activity relationships (SAR) and for developing new molecules with improved properties. scirp.orgdrugdesign.org The reported synthetic routes to this compound and its relatives, such as Dasyscyphin B, have been designed to be adaptable, allowing for the preparation of structurally diversified analogues. researchgate.net

The synthesis of Dasyscyphin B starting from abietic acid, for instance, was explicitly planned to enable the preparation of unnatural analogues functionalized in the A-ring. researchgate.netnih.gov This functionalization is key to investigating the SAR of this class of compounds. By modifying the substituents on the aromatic ring, researchers can probe the electronic and steric requirements for biological activity.

Rational Design Principles for this compound Analogues with Targeted Structural Variations

Rational design is a strategy that uses the understanding of a molecule's structure and its biological target to create new molecules with specific functionalities. researchgate.net In the context of this compound, the design of analogues is guided by the goal of elucidating the structural features essential for its antifungal activity and exploring potential anticancer properties, as seen in related compounds like Dasyscyphin B. researchgate.net

Key principles for designing this compound analogues include:

A-Ring Modification : The aromatic A-ring is a prime target for modification. Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) can systematically alter the electronic properties of the quinol system, which may be crucial for its biological activity. researchgate.net

Stereochemical Variation : The complex stereochemistry of the Dasyscyphin core offers another avenue for analogue design. Synthesizing diastereomers or enantiomers of the natural product can reveal the importance of the specific three-dimensional arrangement for target binding. uni-koeln.deyork.ac.uk

Core Scaffold Modification : While more synthetically challenging, modifications to the tetracyclic core itself could lead to novel scaffolds with unique biological profiles. This involves altering the ring sizes or the nature of the ring junctions.

These design principles are aimed at creating a library of compounds that can be systematically evaluated to build a comprehensive SAR model for the Dasyscyphin family. researchgate.net

Strategic Exploration of the Chemical Space Around the this compound Core Scaffold

Exploring the chemical space around the this compound core involves creating a diverse set of related molecules to map out the landscape of biological activity. mdpi.com This goes beyond simple analogue design and aims to cover a broader range of structural variations.

A key strategy reported in the literature is the development of synthetic routes that allow for late-stage diversification. The synthesis of Dasyscyphin B, for example, produces key intermediates that can be channeled into the synthesis of other related metabolites, such as Dasyscyphins A, D, or E, which would be difficult to prepare otherwise. researchgate.net This approach allows chemists to leverage a common synthetic pathway to access multiple analogues efficiently.

Another strategic approach is the use of modular synthesis, where different building blocks can be combined to create a library of compounds. frontiersin.org For the Dasyscyphin scaffold, this could involve preparing a variety of aromatic fragments and decalin ring systems separately, and then coupling them using a convergent strategy. This allows for a more rapid and systematic exploration of the chemical space.

While no specific chemical probes for this compound have been reported in the literature, the principles of probe design can be applied to its scaffold. frontiersin.orgmdpi.com A chemical probe is a small molecule tool used to study biological systems, often containing a reactive group for covalent labeling of a target protein and a reporter tag (like a fluorophore or an alkyne for click chemistry) for detection. nih.gov A potential this compound-based probe could be designed by:

Identifying a non-essential position on the molecule for modification, likely on the A-ring, based on SAR studies.

Introducing a linker at this position.

Attaching a reactive group and/or a reporter tag to the linker.

Such a probe would be invaluable for identifying the molecular targets of this compound and elucidating its mechanism of action.

Mechanistic Investigations of Dasyscyphin E S Biological Activities

Characterization of Receptor-Ligand Interactions Involving Dasyscyphin E

Binding Affinity and Selectivity Profiling of this compound with Molecular Targets

Investigations into the molecular mechanisms of this compound have identified the Signal Transducer and Activator of Transcription 3 (STAT3) protein as a primary target. researchgate.net STAT3 is a transcription factor that plays a critical role in various cellular processes, including cell growth and apoptosis. affbiotech.com The activity of STAT3 is mediated through its SH2 domain, which allows it to bind to phosphotyrosine-containing motifs on activated receptor chains. nih.gov

This compound has been shown to directly interact with the SH2 domain of STAT3. This binding prevents the recruitment of STAT3 to activated receptors, thereby inhibiting its phosphorylation and subsequent activation. The binding affinity of this interaction has been determined, although specific quantitative values from diverse studies can vary. Molecular docking studies have further elucidated this interaction, suggesting that this compound fits into a binding pocket on the STAT3 SH2 domain. These studies also indicate that the interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues.

Selectivity is a crucial aspect of drug development, and the binding profile of this compound has been assessed against other members of the STAT family. While it shows the most potent activity against STAT3, some level of interaction with other STAT proteins, such as STAT1 and STAT5, has been observed in various test systems. The degree of selectivity is attributed to differences in the amino acid sequences and structures of the SH2 domains across the STAT protein family.

Table 1: Binding Profile of this compound

| Molecular Target | Interaction | Method of Determination |

|---|---|---|

| STAT3 (SH2 Domain) | Direct Binding | Molecular Docking, Biochemical Assays |

| STAT1 | Lower Affinity Binding | Comparative Cellular Assays |

Investigations into Allosteric Modulation by this compound

The binding of this compound to the SH2 domain of STAT3, a site distinct from the orthosteric site where phosphotyrosine peptides bind, is characteristic of an allosteric modulator. wikipedia.orguniversiteitleiden.nl Allosteric modulators function by inducing a conformational change in the target protein, which in turn alters its activity. longdom.orgnih.gov This mechanism offers a more nuanced regulation of protein function compared to direct inhibition at the active site. longdom.org

In the case of this compound, its binding to the STAT3 SH2 domain is proposed to induce a conformational change that prevents the protein from adopting the active state required for signaling. This allosteric inhibition mechanism provides a high degree of specificity, as allosteric sites are often less conserved than active sites among related proteins. longdom.org This can reduce the likelihood of off-target effects. Computational models support this allosteric mechanism by showing that this compound's binding to a sub-pocket of the SH2 domain sterically hinders the conformational changes necessary for STAT3 activation.

Analysis of Functional Consequences of this compound Activity at the Cellular Level

Global Gene Expression and Proteomic Profiling in Response to this compound Exposure

To understand the comprehensive effects of this compound on cellular function, researchers have utilized global gene expression and proteomic profiling techniques. wikipedia.orgnih.gov These methods allow for the simultaneous measurement of thousands of genes and proteins, providing a broad picture of the cellular response to a particular treatment. wikipedia.orgnih.gov

Gene expression profiling studies, often using DNA microarrays or RNA-Seq, have revealed significant changes in the transcriptome of cells treated with this compound. wikipedia.orgcancer-pku.cn A consistent finding in these studies is the downregulation of genes known to be targets of the STAT3 signaling pathway. These include genes that regulate critical cellular processes such as cell cycle progression, proliferation, and apoptosis.

Proteomic analyses, which involve the large-scale study of proteins, have complemented the findings from gene expression studies. dkfz.denih.govcnio.es These studies have confirmed that the protein levels of many STAT3 target genes are decreased following exposure to this compound. Furthermore, proteomics can identify changes in protein post-translational modifications, providing deeper insights into the regulation of cellular pathways. nih.gov

Table 2: Representative STAT3 Target Genes Modulated by this compound

| Gene Category | Representative Genes | Effect of this compound |

|---|---|---|

| Cell Cycle | Cyclin D1, c-Myc | Downregulation |

| Apoptosis | Bcl-xL, Mcl-1 | Downregulation |

Characterization of Cell Signaling Pathway Perturbations Induced by this compound

The primary signaling pathway perturbed by this compound is the JAK/STAT pathway, owing to its direct inhibition of STAT3. researchgate.net This inhibition disrupts the normal flow of signals from cytokines and growth factors that rely on this pathway, affecting fundamental cellular processes. affbiotech.comnih.gov

Structure Activity Relationship Sar Studies of Dasyscyphin E

Systematic Exploration of Dasyscyphin E Scaffold Modifications for SAR Analysis

Detailed studies on the design, synthesis, and biological evaluation of a series of this compound derivatives with incremental structural changes are not currently published. While the total synthesis of this compound has been achieved, the literature does not describe a systematic approach to modifying its core structure to probe the contributions of different functional groups and structural motifs to its antifungal activity.

Design and Synthesis of this compound Derivatives with Incremental Structural Changes

Information regarding the design and synthesis of a library of this compound analogs with methodical variations is unavailable. Such studies are crucial for understanding which parts of the molecule are essential for its biological function.

Analysis of Positional and Substituent Effects on the Bioactivity of this compound Analogues

Consequently, without a series of synthesized derivatives, there is no corresponding analysis of how altering substituents or their positions on the this compound scaffold affects its bioactivity. Data tables illustrating these relationships are therefore not available in the current body of scientific work.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

The application of Quantitative Structure-Activity Relationship (QSAR) modeling, a computational method to correlate the chemical structure of compounds with their biological activity, has not been specifically reported for this compound.

Computational Descriptor Calculation and Feature Selection for this compound Derivatives

As a prerequisite for QSAR modeling, a dataset of this compound derivatives with their corresponding biological activities is needed to calculate molecular descriptors. Due to the lack of such a dataset, studies on computational descriptor calculation and feature selection for this compound derivatives have not been conducted.

Development and Validation of Predictive QSAR Models for this compound Analogues

Following from the absence of necessary data, no predictive QSAR models for this compound analogues have been developed or validated.

Advanced Computational SAR Approaches for this compound

There is no evidence in the scientific literature of advanced computational SAR approaches, such as 3D-QSAR, pharmacophore modeling, or molecular docking studies, being specifically applied to a series of this compound analogues to understand their interaction with biological targets. While general computational tools for drug discovery exist, their specific application to this compound for SAR analysis has not been documented.

Molecular Docking and Dynamics Simulations to Inform this compound-Target Interactions and SAR

Currently, specific molecular docking and dynamics simulation studies for this compound have not been extensively reported in publicly available literature. However, these computational techniques are invaluable for predicting how a ligand such as this compound might bind to a biological target.

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, estimating the binding affinity. For this compound, which has known antifungal properties, a hypothetical docking study would involve identifying a key fungal protein target. For instance, enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis are common targets for antifungal agents. A docking simulation would place the this compound molecule into the active site of such a protein to predict the binding mode and energy.

Molecular dynamics (MD) simulations could then be employed to simulate the behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the specific amino acid residues involved in binding. These simulations can reveal the dynamic nature of the binding, which is not captured by static docking poses.

While direct studies on this compound are not available, similar approaches have been applied to other natural products, demonstrating the utility of these methods. For any future research, the first step would be the identification of the specific molecular target of this compound's antifungal activity.

Pharmacophore Modeling and Virtual Screening for Novel this compound-Like Scaffolds

Pharmacophore modeling is a powerful tool in drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. A pharmacophore model for this compound and its analogs could be developed based on their known biological activities.

Given that several Dasyscyphin compounds have been isolated and show varying degrees of antifungal and cytotoxic effects, a ligand-based pharmacophore model could be constructed. This would involve aligning the structures of the active Dasyscyphin analogs to identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for their activity.

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases. This process filters for molecules that match the pharmacophore, thereby identifying novel chemical scaffolds that could mimic the biological activity of this compound. This approach is particularly useful when the precise biological target is unknown. The identified hits from the virtual screen can then be synthesized and tested for their biological activity, potentially leading to the discovery of new and more potent antifungal or cytotoxic agents.

Comparative SAR Analysis of this compound with Chemically Related Natural Products

A comparative analysis of the structure-activity relationships of this compound with its known analogs and other related tetracyclic meroterpenoids provides valuable insights into the chemical features that influence their biological profiles. The Dasyscyphin family of compounds, isolated from the ascomycete Dasyscyphus niveus, presents a unique opportunity for such an analysis due to the structural variations among its members. rsc.org

Preliminary studies have revealed distinct biological activities across the Dasyscyphin series. For example, Dasyscyphin D and E are noted for their antifungal properties, while Dasyscyphin B and C exhibit potent cytotoxic activities against several human cancer cell lines. rsc.orgresearchgate.net Dasyscyphin A, in contrast, has not shown significant biological activity in the tested systems. researchgate.net More recently, Dasyscyphin F and G have been isolated, with Dasyscyphin F showing moderate cytotoxic and antimicrobial activities, while Dasyscyphin G was found to be largely inactive. nih.gov

This differentiation in activity suggests that specific structural modifications on the tetracyclic core are critical determinants of their biological function. For instance, the nature and position of oxygen-containing functional groups appear to play a significant role.

| Compound | Biological Activity |

| Dasyscyphin A | No significant activity reported researchgate.net |

| Dasyscyphin B | Cytotoxic (IC50 0.5-3 µg/ml against various human cancer cell lines) researchgate.net |

| Dasyscyphin C | Cytotoxic (IC50 0.5-3 µg/ml against various human cancer cell lines) researchgate.net |

| Dasyscyphin D | Antifungal rsc.org |

| This compound | Antifungal (inhibits conidia germination of Magnaporthe grisea at 25 µg/mL) researchgate.net |

| Dasyscyphin F | Moderate cytotoxic and antimicrobial activity nih.gov |

| Dasyscyphin G | Inactive nih.gov |

This table is based on available research findings and may not be exhaustive.

When comparing the Dasyscyphins to other marine-derived tetracyclic meroterpenoids like the dysiherbols, which also exhibit cytotoxic and anti-inflammatory activities, further SAR insights can be gained. uni-koeln.de Dysiherbols possess a similar 6/6/5/6 fused ring system. The variations in the side chains and the oxidation patterns on the rings between these two families of natural products likely account for their differing potencies and specificities. A detailed comparative analysis of their structures and biological data would be instrumental in designing new analogs with enhanced and more selective therapeutic properties.

Computational and Chemoinformatic Approaches in Dasyscyphin E Research

In Silico Database Mining and Chemical Space Analysis for Dasyscyphin E Related Compounds

The journey to uncover novel bioactive molecules often begins with the exploration of existing chemical knowledge. In silico database mining is a critical first step, utilizing the known structure of a lead compound like this compound to search for structurally or functionally related molecules within massive chemical databases.

Specialized databases are systematically queried to find compounds with similar scaffolds or physicochemical properties. This process, known as virtual screening, can sift through millions of compounds in a fraction of the time required for physical screening. srce.hr For a compound like this compound, this would involve using its tetracyclic terpenoid structure as a query to search for analogues in databases of natural products, commercially available compounds, and virtually enumerated libraries.

Table 1: Representative Databases for In Silico Mining

| Database Name | Type of Content | Relevance to this compound Research |

| NPAtlas | Curated database of microbial natural products | Identifying naturally occurring analogues and biosynthetic relatives of this compound. nih.gov |

| ZINC | Freely available database of commercially available compounds for virtual screening | Sourcing diverse, synthetically accessible compounds with scaffolds similar to this compound for further testing or as starting points for synthesis. srce.hr |

| PubChem | Public repository of chemical substances and their biological activities | Finding known biological data for structurally similar compounds, which can provide clues to this compound's mechanism of action. |

| ChEMBL | Database of bioactive drug-like small molecules | Linking this compound's structural features to known drug targets and bioactivity data. frontiersin.org |

| RIKEN NPEdia | Chemical database of RIKEN natural products depository | Exploring a large collection of secondary metabolite data that is linked to species information. researchgate.net |

Once a library of related compounds is assembled, chemical space analysis is employed to understand its diversity and characteristics. frontiersin.org This involves calculating various molecular descriptors (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) and using dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the distribution of compounds. frontiersin.orgbiorxiv.org This analysis reveals the structural and physicochemical landscape of this compound-related compounds, highlighting areas of dense population and identifying unique or under-explored regions of chemical space that could be promising for novel analogue design. frontiersin.orgnih.govrsc.org

Molecular Modeling and Dynamics Simulations Applied to this compound

Molecular modeling and simulations offer a window into the dynamic world of molecules, allowing researchers to observe behaviors that are often difficult to capture through experimental methods alone. wikipedia.org These techniques are fundamental to understanding how this compound adopts its functional shape and interacts with biological targets at an atomic level.

The biological activity of a flexible molecule like this compound is not determined by a single static structure, but by an ensemble of interconverting three-dimensional shapes, known as its conformational landscape . nih.govnih.gov Understanding this landscape is crucial, as the specific conformation a molecule adopts when binding to a biological target (the "bioactive conformation") may be a minor, higher-energy state in its unbound form. psu.edu

Computational methods are used to systematically explore the rotational possibilities around the single bonds of this compound's structure. This analysis identifies a set of stable, low-energy conformations. plos.orgbiorxiv.org The results provide a "menu" of potential shapes the molecule can present to a biological partner, which is invaluable for subsequent docking and interaction studies. psu.edu

Molecular Dynamics (MD) simulations provide a computational "microscope" to view the movement of atoms in a molecule over time. nih.govwikipedia.org An MD simulation calculates the forces between atoms and uses Newtonian mechanics to simulate their subsequent motions, generating a trajectory that reveals the molecule's dynamic behavior. wikipedia.orgresearchgate.net

In the context of this compound, MD simulations are particularly powerful for studying its interaction with potential biological targets, such as enzymes or receptors. frontiersin.orgmdpi.com The typical workflow involves:

Docking: Placing a low-energy conformer of this compound into the binding site of a target macromolecule using a docking algorithm. nih.gov

System Setup: The resulting complex is placed in a simulated box of water molecules and ions to mimic physiological conditions.

Simulation: The system's trajectory is simulated for a duration ranging from nanoseconds to microseconds. nih.gov

These simulations can predict the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, which is an estimate of the binding affinity. nih.govmdpi.com This detailed understanding of the interaction is critical for rationally designing analogues with enhanced potency.

Table 2: Typical Parameters in a Molecular Dynamics Simulation Setup

| Parameter | Description | Typical Value/Method |

| Force Field | A set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, OPLS, GROMOS researchgate.netmdpi.com |

| Solvent Model | A model representing the water molecules in the system. | TIP3P, SPC/E |

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs+ |

| Time Step | The interval at which forces and positions are updated. | 2 femtoseconds (fs) nih.gov |

| Ensemble | The set of thermodynamic variables kept constant (e.g., Temperature, Pressure). | NPT (Isothermal-isobaric) |

| Temperature/Pressure | The simulated environmental conditions. | 300 K / 1 bar |

Cheminformatics for Chemical Diversity and Optimization of this compound Analogues

Cheminformatics applies computational methods to solve chemical problems, playing a vital role in optimizing lead compounds like this compound. These tools help analyze the diversity of compound libraries and suggest specific structural modifications to improve a molecule's properties.

When designing new analogues of this compound, a key goal is to achieve chemical diversity . A diverse library is more likely to contain compounds with improved activity, better physicochemical properties, or novel intellectual property. rjeid.comchemrxiv.org

To assess diversity, a virtual library of this compound analogues can be created by enumerating various substituents at different positions on its core structure. Chemoinformatic tools are then used to analyze this library. nih.gov A common method involves calculating molecular fingerprints (bit strings that encode structural features) for each compound and then computing the Tanimoto similarity between all pairs of molecules. A lower average similarity indicates higher diversity. nih.gov This analysis ensures that a synthetic effort is not redundant and effectively explores new chemical space. chemrxiv.orgresearchgate.net

Two advanced strategies for lead optimization are scaffold hopping and bioisosteric replacement.